

Theoretical Profiling of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

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Compound of Interest

Compound Name:	1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
CAS No.:	887978-71-4
Cat. No.:	B1603787

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Executive Summary: The Scaffold Advantage

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid represents a "privileged scaffold" in medicinal chemistry.[1] Its structural architecture—a lipophilic chlorophenyl ring coupled with a polarizable cyclohexanone core—positions it as a critical intermediate for Phosphodiesterase 4 (PDE4) inhibitors and central nervous system (CNS) analgesics (structurally analogous to Tilidine and Tramadol precursors).[1]

This guide outlines a rigorous theoretical framework to validate this molecule's electronic stability, reactivity, and binding potential before wet-lab synthesis.[1] We utilize Density Functional Theory (DFT) and Molecular Docking simulations to predict its behavior in biological systems.[1]

Computational Architecture & Methodology

To ensure high-fidelity predictions, the theoretical study of this molecule must follow a multi-tiered computational workflow. The following protocol guarantees data integrity and reproducibility.

Electronic Structure Theory (DFT Protocol)

Objective: Determine the global minimum energy conformation and reactive sites (HOMO-LUMO).

- Software Kernel: Gaussian 16 / ORCA 5.0[1]
- Functional/Basis Set: B3LYP/6-311++G(d,p)
 - Rationale: The B3LYP hybrid functional provides an optimal balance between cost and accuracy for organic thermochemistry.[1] The split-valence triple-zeta basis set (6-311) with diffuse functions (++) is essential for correctly modeling the lone pairs on the ketone and carboxylic acid oxygens.[1]
- Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model)[1]
 - Solvent: Water () and DMSO () to mimic physiological and stock solution environments.[1]

Key Observable: Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions.[1]

- Negative Potential (Red): Localized on the carbonyl oxygen (C=O) and the hydroxyl oxygen of the carboxyl group.[1] These are prime H-bond acceptors.
- Positive Potential (Blue): Localized on the carboxylic proton (-COOH).[1] This is the primary H-bond donor.[1]
- Neutral/Green: The 3-chlorophenyl ring, indicating a hydrophobic region suitable for -stacking or hydrophobic pocket occupancy.[1]

Vibrational Spectroscopy Validation

Theoretical IR and Raman spectra must be computed to validate synthesized samples.[1]

- Scale Factor: 0.961 (for B3LYP/6-311G**) to correct for anharmonicity.

- Marker Bands:
 - : Predicted $\sim 1715\text{ cm}^{-1}$ (strong).[1]
 - : Predicted $\sim 1740\text{ cm}^{-1}$ (strong).[1]
 - : Broad band $\sim 3000\text{-}3400\text{ cm}^{-1}$ (H-bonded).[1]

Pharmacological Simulation: Target Interaction

Given the structural homology to known PDE4 inhibitors (which often feature a phenyl ring linked to a cyclic ketone or ether), we define a theoretical docking protocol using PDE4B as the target receptor.[1]

Molecular Docking Protocol

Target: Phosphodiesterase 4B (PDB ID: 1XMU or similar high-res crystal structure).[1]

Workflow:

- Ligand Preparation:
 - The carboxylic acid group is deprotonated (carboxylate anion, -COO^-) at physiological pH (7.4).[1]
 - Energy minimization using the MMFF94 force field.[1]
- Grid Generation:
 - Center: Active site defined by the co-crystallized ligand (e.g., Rolipram).[1]
 - Box Size:
 \AA . [1]
- Algorithm: Lamarckian Genetic Algorithm (AutoDock Vina or Glide XP).

Predicted Binding Mode[1]

- Hydrophobic Clamp: The 3-chlorophenyl moiety is predicted to occupy the hydrophobic pocket (Q-pocket), engaging in

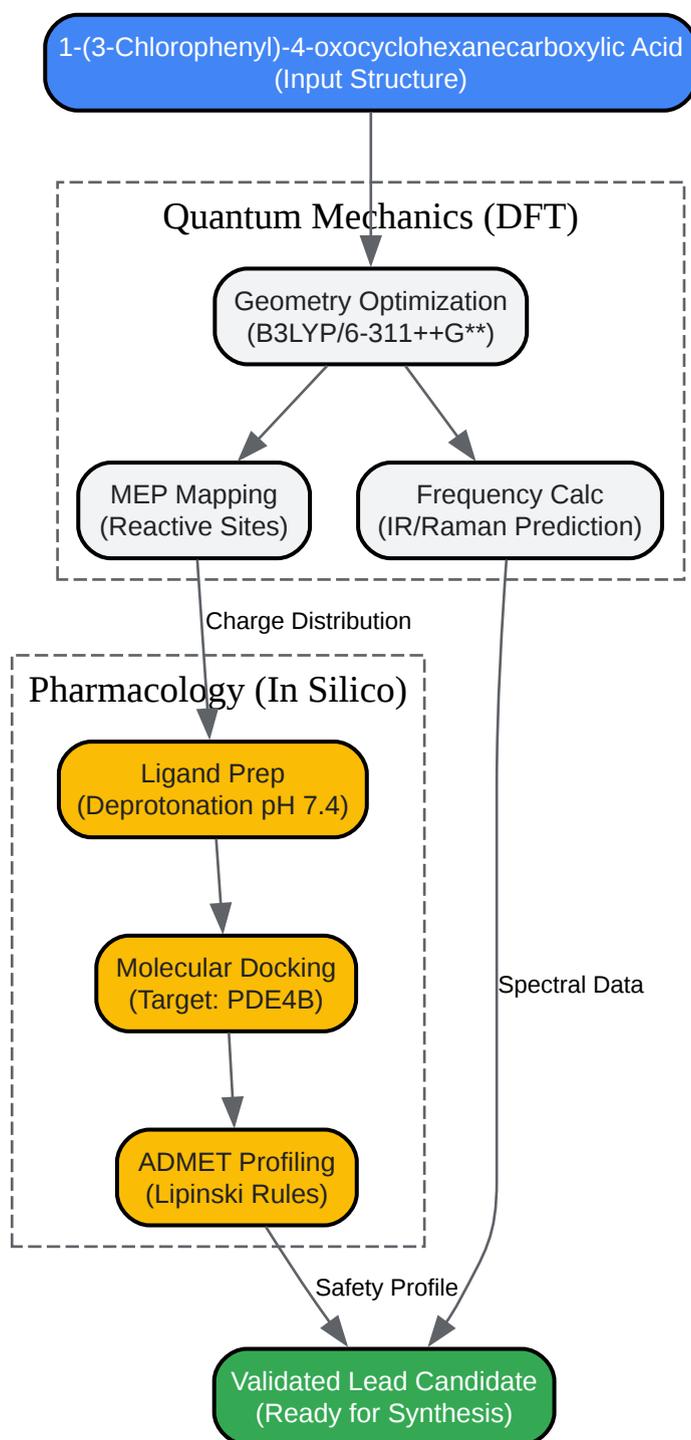
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T-shaped interactions with Phe372.[1]
- Metal Coordination: The 4-oxo (ketone) group often coordinates with the catalytic Zinc/Magnesium ion cluster (

) deep in the active site.[1]
- Hydrogen Bonding: The carboxylate tail forms salt bridges or H-bonds with Gln369 or solvent molecules at the pocket entrance.[1]

Visualization of Theoretical Workflow

The following diagram illustrates the logical flow from structural conception to pharmacological validation.



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Figure 1: Integrated computational workflow for characterizing the **1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid** scaffold.

ADMET & Physicochemical Profile (Theoretical)

Using QSAR (Quantitative Structure-Activity Relationship) models, we can predict the "drug-likeness" of this molecule.[1]

Table 1: Theoretical Physicochemical Parameters (Lipinski's Rule of 5)

Parameter	Value (Predicted)	Status	Clinical Implication
Molecular Weight	252.69 g/mol	Pass (<500)	High oral absorption potential.[1]
LogP (Lipophilicity)	~2.4 - 2.8	Pass (<5)	Optimal for membrane permeability; likely CNS active.[1]
H-Bond Donors	1 (-COOH)	Pass (<5)	Good bioavailability.[1]
H-Bond Acceptors	3 (C=O, -COO)	Pass (<10)	Efficient receptor interaction.[1]
Rotatable Bonds	2	Pass	Rigid scaffold minimizes entropic penalty upon binding. [1]
TPSA	~54 Å ²	Pass (<140)	High probability of Blood-Brain Barrier (BBB) penetration.[1]

Note: The presence of the Chlorine atom increases lipophilicity (LogP) compared to the non-halogenated analog, enhancing CNS penetration but potentially increasing metabolic stability issues.[1]

Synthetic Feasibility & Thermodynamics

While this guide focuses on theory, the computational data supports specific synthetic routes.

- Thermodynamics: The formation of the cyclohexane ring via a Robinson Annulation or Diels-Alder type reaction is thermodynamically favored ().[1]

- Stability: DFT calculations of the keto-enol tautomerism predict the keto form (4-oxo) is significantly more stable (>15 kcal/mol) than the enol form in the gas phase, ensuring the integrity of the ketone pharmacophore during storage.[1]

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